cis-Dichloro-2-butene

Description

Nomenclature and Isomeric Considerations in Alkene Chemistry

The nomenclature of alkenes with substituents on the double bond requires a clear system to define the spatial arrangement of these groups. The traditional cis-trans notation is often used when there are two identical substituents. The cis isomer has these identical groups on the same side of the double bond, while the trans isomer has them on opposite sides. nih.gov However, for more complex alkenes, the Cahn-Ingold-Prelog (CIP) priority rules are employed to assign (Z) or (E) configurations. The (Z) configuration (from the German zusammen, meaning "together") is assigned when the higher-priority substituents on each carbon of the double bond are on the same side. The (E) configuration (from the German entgegen, meaning "opposite") is assigned when they are on opposite sides.

For "Dichloro-2-butene," several isomers exist, and the "cis" or "(Z)" designation can apply to the following key compounds, each with distinct properties and CAS registry numbers:

cis-1,4-Dichloro-2-butene (B23561) ((Z)-1,4-dichlorobut-2-ene): In this isomer, the chlorine atoms are at positions 1 and 4 of the butene chain. The cis or (Z) configuration refers to the arrangement of the CH₂Cl groups relative to the C2=C3 double bond. nih.gov

(Z)-1,2-Dichloro-2-butene: Here, the chlorine atoms are on carbons 1 and 2. The (Z) notation is determined by the priority of the substituents (Cl and CH₂Cl vs. H and CH₃) around the C2=C3 double bond. nih.gov

(Z)-1,3-Dichloro-2-butene: In this case, chlorine atoms are located at positions 1 and 3. The (Z) configuration is assigned based on the relative positions of the priority groups on the C2=C3 double bond. chemspider.com

The existence of these isomers is a direct consequence of the restricted rotation around the carbon-carbon double bond, which fixes the relative positions of the substituents. nih.gov

Table 1: Identifiers of cis-Dichloro-2-butene Isomers

| IUPAC Name | Common Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (Z)-1,4-Dichlorobut-2-ene | cis-1,4-Dichloro-2-butene | 1476-11-5 | C₄H₆Cl₂ | 125.00 |

| (Z)-1,2-Dichlorobut-2-ene | cis-1,2-Dichloro-2-butene | 13602-13-6 | C₄H₆Cl₂ | 124.99 |

| (Z)-1,3-Dichlorobut-2-ene | cis-1,3-Dichloro-2-butene | 10075-38-4 | C₄H₆Cl₂ | 124.99 |

Significance of Geometric Isomerism (Z-configuration) in Reactivity and Synthesis

The geometric arrangement of atoms in cis isomers has a significant impact on their chemical behavior, often leading to different reaction pathways and products compared to their trans counterparts.

Generally, cis alkenes are less stable and therefore more reactive than their trans isomers due to steric strain. quora.com The substituents on the same side of the double bond can lead to steric hindrance, raising the ground state energy of the molecule. This reduced stability can be a driving force in certain reactions. For instance, cis-1,4-dichloro-2-butene is reported to have lower activation energies in some reactions compared to the trans isomer, making it thermodynamically more stable in those specific contexts and leading to higher conversion rates, such as in the synthesis of vinyl chloride. biosynth.com

The stereochemistry of cis-dichloro-2-butenes is particularly crucial in cyclization reactions. The proximity of the two reactive chloromethyl groups in cis-1,4-dichloro-2-butene facilitates intramolecular reactions. Research has shown that the bis-alkylation of the dilithio derivative of allyl phenyl sulfone with cis-1,4-dichloro-2-butene yields a cyclopentene (B43876) product. tandfonline.com In contrast, the reaction with the trans isomer affords a divinylcyclopropane derivative. tandfonline.com Similarly, cis-1,4-dichloro-2-butene is used in the preparation of functionalized 3,5-disubstituted cyclopent-2-enones. sigmaaldrich.com

The reactivity of other isomers is also dictated by their structure. (Z)-1,3-Dichloro-2-butene, for example, serves as a precursor for the 2-butene-1,3-dianion through lithiation, which then reacts with various electrophiles to form products with a Z-configuration. researchgate.net The reactivity is also influenced by the different electronic properties; cis isomers often possess a net molecular dipole moment, whereas in many symmetric trans isomers, the bond dipoles cancel out, rendering the molecule nonpolar. wikipedia.org This difference in polarity affects their solubility and interaction with polar reagents and solvents.

Table 2: Physical Properties of Dichloro-2-butene Isomers

| Property | cis-1,4-Dichloro-2-butene | trans-1,4-Dichloro-2-butene (B41546) | 1,3-Dichloro-2-butene (mixture) |

|---|---|---|---|

| Boiling Point | 152 °C at 758 mmHg sigmaaldrich.com | 155-156 °C | 125 - 129 °C at 760 mmHg fishersci.com |

| Melting Point | -48 °C sigmaaldrich.com | -1 °C | No data available |

| Density (g/mL) | 1.188 at 25 °C sigmaaldrich.com | 1.183 at 25 °C nih.gov | No data available |

| Refractive Index (n20/D) | 1.489 sigmaaldrich.com | 1.488-1.491 | No data available |

Broad Research Relevance in Chemical Sciences

This compound isomers are valuable intermediates in organic synthesis, finding applications in the production of a wide range of commercially and scientifically important chemicals. Their reactivity, governed by the presence of both a double bond and reactive chlorine atoms, allows them to participate in substitution, addition, and elimination reactions.

A primary application is in polymer chemistry. 1,3-Dichloro-2-butene is an intermediate in the production of 2,3-dichloro-1,3-butadiene, which is used as a comonomer in the polymerization of chloroprene (B89495) to manufacture specialty synthetic rubbers. nih.govnih.gov Similarly, cis-1,4-dichloro-2-butene is used as a starting material in the synthesis of adiponitrile, butane-1,4-diol, and tetrahydrofuran (B95107), all of which are important industrial chemicals and monomers. chemicalbook.com

Beyond industrial polymers, these compounds serve as building blocks in the synthesis of complex organic molecules. For instance, their use in preparing cyclopentenones and cycloheptadiene systems highlights their utility in constructing cyclic frameworks that are common in natural products and pharmaceuticals. tandfonline.comsigmaaldrich.com The study of their reactions provides insights into reaction mechanisms, stereochemical control, and the effects of halogenated alkenes on biological systems. The stereochemical differences between cis and trans isomers are also exploited in materials science, where the geometry of the monomer can influence the structure and properties of the resulting polymer. osti.gov

Structure

3D Structure

Properties

CAS No. |

110890-41-0 |

|---|---|

Molecular Formula |

C4H6Cl2 |

Molecular Weight |

124.992 |

IUPAC Name |

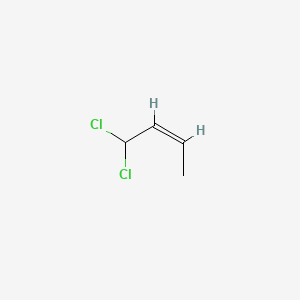

(Z)-1,1-dichlorobut-2-ene |

InChI |

InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h2-4H,1H3/b3-2- |

InChI Key |

OLMLFDHMSIYSRF-IHWYPQMZSA-N |

SMILES |

CC=CC(Cl)Cl |

Synonyms |

(Z)-1,1-Dichloro-2-butene |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Cis Dichloro 2 Butene

Industrial-Scale Synthesis of 1,4-Dichlorobut-2-ene Isomers

The commercial production of 1,4-dichloro-2-butene isomers serves as a critical step in the synthesis of industrially significant chemicals like chloroprene (B89495), adiponitrile, butane-1,4-diol, and tetrahydrofuran (B95107). nih.govnih.govchemicalbook.com The primary industrial method involves the direct chlorination of 1,3-butadiene (B125203). nih.gov

Chlorination of 1,3-Butadiene

The industrial synthesis of 1,4-dichlorobut-2-ene is achieved through the chlorination of 1,3-butadiene. This process can be conducted in either the vapor or liquid phase and is highly exothermic. google.com The reaction yields a mixture of three main isomers: cis-1,4-dichloro-2-butene (B23561), trans-1,4-dichloro-2-butene (B41546), and 3,4-dichloro-1-butene (B1205564). nih.govnih.govnih.gov

In liquid-phase chlorination, the reaction is often carried out in an evaporatively cooled reactor using a solvent such as butane (B89635), pentane, or a fluorinated solvent. google.com The solvent helps to dissipate the heat of reaction. The process is typically conducted at temperatures ranging from 25° to 100° C. google.com

Mechanistic Control (Radical vs. Ionic Pathways) in Industrial Processes

The chlorination of 1,3-butadiene can proceed through either a free-radical or an ionic (electrophilic addition) pathway. The distribution of the resulting dichlorobutene (B78561) isomers is highly dependent on which mechanism predominates. Industrial processes aim to control these pathways to maximize the yield of the desired isomers.

To suppress free-radical chlorination, which can lead to the formation of unwanted byproducts and excessive hydrogen chloride, free-radical inhibitors are often added to the reaction mixture. google.com In some processes for producing specific downstream products like meso-1,2,3,4-tetrachlorobutane from the trans-1,4-dichloro-2-butene isomer, a free radical inhibitor is also employed to ensure a stereoselective ionic addition of chlorine. google.com The use of a chlorination catalyst can increase the reaction rate and improve the yield and selectivity for dichlorobutenes via the ionic pathway. google.com

Temperature-Dependent Stereoselectivity

Temperature is a critical parameter that influences the ratio of isomers in the product mixture. When the mixture of dichlorobutene isomers is heated, an equilibrium is established. nih.govnih.gov This indicates that the product distribution is subject to thermodynamic control at higher temperatures.

In a catalyzed liquid mixture at 100°C, the equilibrium composition is approximately 72% trans-1,4-dichloro-2-butene, 21% 3,4-dichloro-1-butene, and 7% cis-1,4-dichloro-2-butene. nih.gov The vapor phase in equilibrium with this liquid has a different composition, highlighting the influence of volatility on separation processes. nih.gov The reaction temperature in vapor-phase chlorination can range from 130°C to 250°C. google.com The predominance of the trans isomer at equilibrium suggests it is the most thermodynamically stable of the three isomers. chemodex.com

| Phase | cis-1,4-dichloro-2-butene (%) | trans-1,4-dichloro-2-butene (%) | 3,4-dichloro-1-butene (%) |

|---|---|---|---|

| Liquid | 7 | 72 | 21 |

| Vapor | 6 | 42 | 52 |

Laboratory-Scale Synthetic Protocols

While industrial production focuses on large-scale synthesis of the isomer mixture, laboratory preparations may aim for specific isomers or involve smaller-scale, more controlled reactions.

Controlled Chlorination Conditions

On a laboratory scale, the synthesis of dichlorobutene isomers can be achieved by reacting 1,3-butadiene with chlorine. Gas-phase chlorination in the presence of an inert solvent is a method employed to control the reaction. The conditions can be manipulated to favor certain isomers, although a mixture is still typically produced.

For instance, the reaction of cis-1,4-dichloro-2-butene with sodium amide has been studied to yield trans-1-chloro-1,3-butadiene. sigmaaldrich.com Furthermore, the condensation of sulfone-activated methylene (B1212753) compounds with cis-1,4-dichloro-2-butene to produce cyclopentene (B43876) derivatives has been investigated, demonstrating its utility as a starting material in targeted laboratory syntheses. sigmaaldrich.com

Purification Strategies

Given that the chlorination of butadiene invariably produces a mixture of isomers, purification is a crucial step to isolate cis-1,4-dichloro-2-butene. The significant differences in the boiling points of the isomers allow for their separation by fractional distillation. nih.gov

Isomerization Processes of Dichlorobutenes

The isomerization of dichlorobutenes is a critical process, particularly in the industrial synthesis of chloroprene, where 3,4-dichloro-1-butene is the desired intermediate. The initial chlorination of butadiene yields a mixture of 1,4-dichloro-2-butene (both cis and trans isomers) and 3,4-dichloro-1-butene. wikipedia.orgnih.gov To maximize the yield of the desired precursor, this mixture undergoes a catalyzed isomerization step. wikipedia.org

Interconversion between 1,4-Dichloro-2-butene and 3,4-Dichloro-1-butene

The equilibration between 1,4-dichloro-2-butene and 3,4-dichloro-1-butene is a reversible chemical process that can be influenced by catalysts and temperature. google.comgoogle.com In the absence of a catalyst, the rearrangement of these isomers requires significant thermal energy, typically involving heating to temperatures of at least 120°C. google.com However, such uncatalyzed reactions proceed very slowly and can lead to the formation of undesirable by-products through dehydrochlorination and other side reactions. google.com

The goal of this isomerization in industrial settings is often to convert the 1,4-dichloro-2-butene isomer into 3,4-dichloro-1-butene, which is then dehydrochlorinated to produce chloroprene monomer. wikipedia.orggoogle.com The process involves heating the dichlorobutene mixture in the presence of a catalyst to facilitate the transposition of the isomers. google.comgoogle.com

Catalytic Systems for Isomerization

To enhance the rate and selectivity of the isomerization, various catalytic systems have been developed. These catalysts promote the interconversion at lower temperatures and with fewer side reactions compared to purely thermal methods. google.com

Iron-Based Catalysts: Iron compounds have been shown to be effective catalysts for dichlorobutene isomerization. One notable system involves the use of ferric carboxylate salts. google.com These catalysts allow the isomerization to proceed rapidly and in high yield, minimizing the production of by-products. google.com The process typically involves heating the dichlorobutene in the presence of the iron(III) carboxylate catalyst in a homogeneous system, often with the exclusion of air and water. google.com Heterogeneous iron catalysts, such as iron(III) oxide supported on titanium dioxide (Fe₂O₃/TiO₂), have also been investigated. This solid acid catalyst demonstrates high activity in converting 3,4-dichloro-1-butene into 1,4-dichloro-2-butene in the temperature range of 60-90°C. researchgate.net The activity of supported iron oxide nanoclusters is influenced by the nature of the support and the electronic state of the iron ions. researchgate.net

While specific research detailing the use of iron cyclopentadiene-carbonyl complexes for this particular isomerization is not extensively covered in the provided context, the broader class of (cyclopentadienone)iron carbonyl compounds is recognized for its catalytic activity in various organic transformations. nih.gov

Copper-Based Catalysts: Copper-based systems are also prominent in catalyzing the isomerization of dichlorobutenes. A highly effective catalyst system comprises cuprous chloride in combination with an organic quaternary ammonium chloride. google.com This system facilitates rapid and high-yield isomerization. google.com The formation of mixed-valence copper complexes, containing both Cu(I) and Cu(II) ions, is believed to play a crucial role in the catalytic cycle. researchgate.net These polynuclear complexes can stabilize through interaction with the allylic chlorine atoms of the dichlorobutene substrate, favoring the electron transfer steps required for isomerization. researchgate.net

Below is a summary of catalytic systems used for dichlorobutene isomerization.

| Catalyst System | Catalyst Type | Typical Operating Conditions | Key Findings |

| Ferric Carboxylate Salts | Homogeneous Iron | Heating in a homogeneous, anhydrous, and anaerobic system. google.com | Permits rapid isomerization with high yields and low levels of by-products. google.com |

| Iron(III) Oxide on Titania (Fe₂O₃/TiO₂) | Heterogeneous Iron | 60-90°C. researchgate.net | Shows high activity for the conversion of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene. researchgate.net |

| Cuprous Chloride & Quaternary Ammonium Salt | Homogeneous Copper | Heating in a homogeneous mixture. google.com | Allows for rapid isomerization with minimal high-boiling byproducts. google.com |

| Mixed-Valence Copper Complexes | Homogeneous Copper | Formation investigated with dialkyl sulfides or triphenylphosphine. researchgate.net | Polynuclear complexes containing both Cu(I) and Cu(II) are key to the catalytic activity. researchgate.net |

Mechanistic Investigations of Chemical Transformations Involving Cis Dichloro 2 Butene

Electrophilic Addition Reactions at the Alkene Moiety

The electron-rich double bond in cis-1,4-dichloro-2-butene (B23561) is susceptible to attack by electrophiles. These reactions typically proceed through a two-step mechanism involving the initial formation of a carbocation or a bridged halonium ion intermediate, followed by the attack of a nucleophile. scribd.com

Stereochemical Outcomes of Electrophilic Additions

The stereochemistry of electrophilic additions to alkenes is a critical aspect that determines the spatial arrangement of the newly formed single bonds. The addition can occur in a syn fashion, where both new substituents add to the same face of the double bond, or in an anti fashion, where they add to opposite faces. dalalinstitute.com

For instance, the addition of halogens like chlorine or bromine to a cycloalkene results in the formation of only the trans stereoisomer, indicating an anti-addition. libretexts.org This stereospecificity is a key piece of evidence for the mechanism of the reaction. Similarly, the addition of iodine monochloride (ICl) to Z-2-butene results in a stereospecific anti-addition. cdnsciencepub.com The stereochemical outcome is often dictated by the nature of the intermediate formed during the reaction. dalalinstitute.com

| Starting Alkene | Reagent | Type of Addition | Product Stereochemistry |

| cis-2-Butene (B86535) | Carbene | syn | cis-1,2-dimethylcyclopropane lumenlearning.com |

| Cyclopentene (B43876) | Br₂ | anti | trans-1,2-dibromocyclopentane libretexts.org |

| Z-2-Butene | ICl | anti | threo-2-chloro-3-iodobutane cdnsciencepub.com |

| E-2-Butene | ICl | anti | erythro-2-chloro-3-iodobutane cdnsciencepub.com |

Intermediate Formation (e.g., Carbocation Intermediates, Halonium Ions)

The nature of the intermediate in electrophilic addition reactions significantly influences the reaction pathway and the final products. When an electrophile attacks the double bond, a positively charged intermediate is formed. This can be a classical carbocation or a bridged halonium ion. dalalinstitute.com

The formation of a bridged halonium ion, such as a bromonium or chloronium ion, occurs when a halogen atom bonds to both carbons of the former double bond. libretexts.org This three-membered ring intermediate explains the observed anti-stereochemistry of halogen addition, as the nucleophile (halide ion) must attack from the side opposite to the bulky halonium ion. libretexts.org

In contrast, if a discrete carbocation intermediate is formed, it is planar and can be attacked by the nucleophile from either face, potentially leading to a mixture of syn and anti addition products. However, in the case of conjugated dienes like 1,3-butadiene (B125203), electrophilic addition leads to the formation of a resonance-stabilized allylic carbocation. libretexts.orgopenstax.org This delocalized cation can be attacked by the nucleophile at different positions, leading to a mixture of 1,2- and 1,4-addition products. libretexts.orgopenstax.org The reaction of iodine monochloride with 2,3-dimethyl-2-butene (B165504) provides evidence for the involvement of molecular complexes prior to the rate-determining step. cdnsciencepub.com

Nucleophilic Substitution Reactions at Chlorinated Centers

The chlorine atoms in cis-1,4-dichloro-2-butene are located at allylic positions, which significantly influences their reactivity in nucleophilic substitution reactions.

Reactivity of Allylic Halides

Allylic halides, such as cis-1,4-dichloro-2-butene, are particularly reactive in both SN1 and SN2 reactions. nih.gov Their enhanced reactivity in SN2 reactions is attributed to the stabilization of the transition state through overlap of the p-orbitals of the reacting carbon with the adjacent double bond. For SN1 reactions, the high reactivity stems from the formation of a resonance-stabilized allylic carbocation. lumenlearning.com

The general reactivity of halogenated organic compounds tends to decrease as more hydrogen atoms are replaced by halogens. noaa.gov However, the allylic nature of the chlorides in cis-1,4-dichloro-2-butene makes it a reactive substrate for nucleophilic substitution.

Influence of Reaction Conditions on Pathway Selectivity

The selectivity between SN1 and SN2 pathways in nucleophilic substitution reactions of allylic halides can be influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the substrate. lumenlearning.com

SN2 reactions are favored by strong nucleophiles and polar aprotic solvents. Unhindered alkyl halides are preferred for this pathway. lumenlearning.com

SN1 reactions are favored by weak, non-basic nucleophiles and polar protic solvents. Highly substituted alkyl halides that can form stable carbocations are ideal for this mechanism. lumenlearning.com

For example, the reaction of cis-1,4-dichloro-2-butene with sodium amide has been investigated to understand the reaction mechanism. acs.org The choice of reaction conditions is crucial in directing the outcome of such reactions.

Radical-Mediated Reactions

In addition to ionic pathways, cis-1,4-dichloro-2-butene can also undergo radical-mediated reactions. The synthesis of 1,4-dichloro-2-butenes from the chlorination of 1,3-butadiene can proceed through either a radical or an ionic mechanism, depending on the reaction conditions.

Radical chain mechanisms are typically initiated by heat or UV light. In the case of the chlorination of 1,3-butadiene, the addition of chlorine radicals leads to the formation of a 1,4-dichloro intermediate. smolecule.com At lower temperatures (0–25°C), the cis isomer is favored due to restricted rotation in the transition state.

The presence of a free-radical inhibitor is crucial in certain reactions to prevent unwanted side reactions. For instance, the chlorination of trans-1,4-dichloro-2-butene (B41546) to meso-1,2,3,4-tetrachlorobutane is carried out in the presence of a free-radical inhibitor to ensure high yields of the desired product. google.com

| Reaction | Conditions | Predominant Mechanism | Key Feature |

| Chlorination of 1,3-butadiene | UV light or heat | Radical chain | Formation of 1,4-dichloro intermediate |

| Chlorination of 1,3-butadiene | Low temperature (0-25°C) | Radical | Favors cis isomer |

| Chlorination of trans-1,4-dichloro-2-butene | Presence of free-radical inhibitor | Ionic | High yield of meso-1,2,3,4-tetrachlorobutane google.com |

| Addition of HBr to butadiene | Presence of peroxides | Radical | Leads to anti-Markovnikov product masterorganicchemistry.com |

Radical Chain Mechanisms

The formation of dichlorobutenes from the chlorination of 1,3-butadiene can proceed through a free-radical chain mechanism, particularly when initiated by ultraviolet (UV) light or thermal energy. wikipedia.org This process involves three distinct phases: initiation, propagation, and termination. aakash.ac.in

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) under the influence of UV radiation or heat, generating two highly reactive chlorine atom radicals (Cl•). wikipedia.orgaakash.ac.in

Propagation: This phase consists of a two-step cycle. First, a chlorine radical adds to the π-system of a 1,3-butadiene molecule. This addition can occur at either the C1 or C2 position, but addition to C1 is more common, creating a resonance-stabilized allylic radical. This intermediate is a key precursor to the final products. ucr.edu In the second step, this radical intermediate abstracts a chlorine atom from another Cl₂ molecule, yielding a dichlorobutene (B78561) product (such as cis-1,4-dichloro-2-butene) and a new chlorine radical, which continues the chain reaction. aakash.ac.in

Termination: The chain reaction ceases when two free radicals combine. This can happen in several ways, such as two chlorine radicals forming Cl₂, a chlorine radical and an organic radical combining, or two organic radicals joining together. wikipedia.org To minimize these termination steps and other side reactions, industrial processes for the chlorination of butadiene may add a free-radical inhibitor. google.com

Detection of Radical Intermediates (e.g., via EPR)

Due to their short lifetimes and low concentrations, detecting radical intermediates directly is challenging. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for this purpose, as it specifically detects species with unpaired electrons, such as free radicals. inflibnet.ac.in However, the concentration of transient radicals in a reaction may be too low for direct observation. inflibnet.ac.in

To overcome this limitation, a method known as "spin trapping" is widely employed. nih.govmdpi.com This technique involves adding a "spin trap," typically a nitrone or nitroso compound, to the reaction mixture. mdpi.com The highly reactive, short-lived radical adds to the spin trap, forming a much more stable and persistent nitroxide radical, known as a spin adduct. nih.govmdpi.comresearchgate.net This spin adduct accumulates to a concentration that is detectable by EPR spectroscopy, providing evidence for the presence of the initial radical intermediate. nih.govacs.org While powerful, this method can sometimes be complicated by side reactions of the traps themselves. acs.org

More recent methods have been developed that also use mass spectrometry (MS) for the detection of trapped radicals, which can provide more detailed structural information about the intermediate. nih.govacs.org Studies on the radical-mediated reactions of 1,3-butadiene have successfully identified intermediates like peroxyl radicals and the trans-1-chloromethylallyl radical, demonstrating the feasibility of detecting these transient species. researchgate.netscience.gov

Cycloaddition Reactions

cis-Dichloro-2-butene can participate in cycloaddition reactions, notably with carbenes, to form cyclopropane (B1198618) derivatives. A carbene, such as dichlorocarbene (B158193) (:CCl₂), is a highly reactive, neutral intermediate containing a carbon atom with only six valence electrons. libretexts.org This electron deficiency makes it a potent electrophile that readily reacts with the nucleophilic C=C double bond of an alkene. libretexts.org

Dichlorocarbene is typically generated in situ (in the reaction mixture) by reacting chloroform (B151607) (CHCl₃) with a strong base like potassium hydroxide (B78521) (KOH). libretexts.orgopenstax.orglibretexts.org The base deprotonates the chloroform to form a trichloromethanide anion (:⁻CCl₃), which then spontaneously eliminates a chloride ion (Cl⁻) to yield dichlorocarbene. libretexts.orgopenstax.org When generated in the presence of an alkene like cis-2-butene, the dichlorocarbene adds across the double bond in a single, concerted step to form a dichlorocyclopropane. libretexts.orgyoutube.com A similar reaction involves the use of a carbenoid, a metal-complexed reagent with carbene-like reactivity, such as in the Simmons-Smith reaction. libretexts.orgopenstax.org

A defining characteristic of the addition of singlet carbenes (where the two non-bonding electrons are paired in the same orbital) to alkenes is its stereospecificity. libretexts.orgmasterorganicchemistry.com This means the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com

When dichlorocarbene reacts with cis-2-butene, the addition is 100% stereospecific, yielding only the cis-1,1-dichloro-2,3-dimethylcyclopropane product. aakash.ac.inyoutube.com The two methyl groups that are on the same side of the double bond in the cis-alkene remain on the same side of the newly formed cyclopropane ring. youtube.com This conservation of stereochemistry is strong evidence that the reaction proceeds through a concerted mechanism, where the two new carbon-carbon single bonds are formed simultaneously without a rotational intermediate. libretexts.orgmasterorganicchemistry.com If the reaction involved a stepwise mechanism with a free-rotating intermediate, a mixture of both cis and trans cyclopropane products would be expected.

Rearrangement and Ring-Opening Reactions

The relative thermodynamic stability of cis- and trans-1,4-dichloro-2-butene isomers is a critical factor in rearrangement and ring-opening reactions, though sources present conflicting data on this topic.

Some chemical suppliers report that the cis isomer of 1,4-dichloro-2-butene is thermodynamically more stable than the trans isomer, possessing lower activation energies for subsequent reactions like ring opening. chemodex.comcymitquimica.com This would suggest a higher conversion rate for the cis isomer in certain synthetic processes. cymitquimica.com

However, this finding contrasts with the well-established principle for simpler alkenes like 2-butene, where the trans isomer is more stable than the cis isomer. This stability difference is due to steric strain between substituents on the same side of the double bond in the cis configuration. In some specific cases of substituted olefins, the cis isomer can be more stable due to attractive intramolecular forces between the substituents that overcome steric hindrance. cdnsciencepub.com For many organic molecules, the activation energy for cis-trans isomerization is generally found to be in the range of 100–260 kJ/mol. rsc.org

The isomerization of 3,4-dichloro-1-butene (B1205564) to 1,4-dichloro-2-butene, an important industrial process, typically yields the trans isomer as the main product, which is consistent with the idea that the trans product is thermodynamically favored due to reduced steric repulsion. jcsp.org.pkwikipedia.org

| Compound/Isomer | Reported Stability/Energy Finding | Source |

| cis-1,4-Dichloro-2-butene | More stable thermodynamically than trans isomer. | chemodex.com, cymitquimica.com |

| cis-1,4-Dichloro-2-butene | Has lower activation energies than trans isomer. | chemodex.com, cymitquimica.com |

| cis-Crotononitrile & cis-Dichloroethylene | More stable than the trans isomer. | cdnsciencepub.com |

| trans-2-Butene | More stable than cis-2-butene. | cdnsciencepub.com |

| General Organic Molecules | Activation energy for cis-trans isomerization is 100-260 kJ/mol. | rsc.org |

| Isomerization of 3,4-dichloro-1-butene | trans-1,4-dichloro-2-butene is the main product. | jcsp.org.pk |

Formation of Vinyl Chloride and Other Derivatives

The chemical reactivity of cis-1,4-dichloro-2-butene allows for its transformation into various valuable chemical intermediates. Notably, its conversion to vinyl chloride and other derivatives has been a subject of interest.

The formation of vinyl chloride from cis-1,4-dichloro-2-butene is reported to occur through a process described as a ring-opening reaction, which also yields 1,4-dichlorobutane. chemodex.comcymitquimica.com The cis isomer of 1,4-dichloro-2-butene exhibits a higher conversion rate to vinyl chloride compared to its trans counterpart. cymitquimica.com This increased reactivity is attributed to the lower activation energy of the cis configuration, which makes it thermodynamically more stable for this transformation. chemodex.comcymitquimica.com While the precise, detailed mechanism for this conversion is not extensively documented in readily available literature, it is likely a form of thermal rearrangement or elimination. Thermal decomposition of halogenated hydrocarbons is known to produce various smaller, reactive species. fishersci.comsmolecule.com

Beyond the formation of vinyl chloride, cis-1,4-dichloro-2-butene serves as a precursor for other chemical derivatives through different reaction pathways. A notable example is the reaction with sodium amide (NaNH₂), which results in the formation of trans-1-chloro-1,3-butadiene. sigmaaldrich.com This reaction proceeds via a dehydrochlorination and rearrangement process.

Furthermore, in reactions with activated methylene (B1212753) compounds, such as diethyl sodiomalonate, a mixture containing cis-1,4-dichloro-2-butene can be used to synthesize cyclopropane derivatives. Specifically, the reaction yields 1,1-bis-ethoxycarbonyl-2-vinylcyclopropane. This transformation highlights the utility of cis-1,4-dichloro-2-butene as a bifunctional electrophile in the construction of cyclic systems.

| Reactant(s) | Key Reagents/Conditions | Primary Product(s) | Reaction Type |

|---|---|---|---|

| cis-1,4-Dichloro-2-butene | Thermal (described as Ring Opening) | Vinyl chloride, 1,4-Dichlorobutane | Rearrangement / Elimination |

| cis-1,4-Dichloro-2-butene | Sodium amide (NaNH₂) | trans-1-Chloro-1,3-butadiene | Dehydrochlorination/Rearrangement |

| 1,4-Dichloro-2-butene (cis/trans mixture) | Diethyl sodiomalonate | 1,1-bis-ethoxycarbonyl-2-vinylcyclopropane | Cyclization / Alkylation |

Condensation Reactions (e.g., with Sulfone-Activated Methylene Compounds)

The condensation of cis-1,4-dichloro-2-butene with methylene compounds activated by electron-withdrawing groups, particularly sulfone groups, represents a significant synthetic strategy for the formation of five-membered rings. The mechanism of the condensation with sulfone-activated methylene compounds to produce cyclopentene derivatives has been a subject of detailed investigation. sigmaaldrich.com

This reaction typically involves the dialkylation of a carbanion, generated from the activated methylene compound, by the electrophilic cis-1,4-dichloro-2-butene. The cis geometry of the dichlorobutene is crucial for facilitating the subsequent intramolecular cyclization to form the cyclopentene ring. These cyclopentene products can then be further elaborated into more complex molecules. For instance, this condensation is a key step in the preparation of functionalized 3,5-disubstituted cyclopent-2-enones. sigmaaldrich.com

A common substrate for this reaction is bis(phenylsulfonyl)methane. The reaction proceeds by generating a carbanion from the methylene group flanked by the two phenylsulfonyl groups, which then undergoes a double alkylation by the cis-1,4-dichloro-2-butene, leading to the formation of a substituted cyclopentene. Other activated methylene compounds, such as ethyl cyanoacetate (B8463686) and dialkyl malonates, can also participate in similar condensation and cyclization reactions. google.com

| This compound Reactant | Activated Methylene Compound | Product Class | Synthetic Application |

|---|---|---|---|

| cis-1,4-Dichloro-2-butene | bis(Phenylsulfonyl)methane | Cyclopentene derivatives | Synthesis of functionalized cyclopentenes |

| cis-1,4-Dichloro-2-butene | Diethyl malonate | Vinylcyclopropane derivatives | Synthesis of cyclopropanes |

| cis-1,4-Dichloro-2-butene | Ethyl cyanoacetate | Vinylcyclopropane derivatives | Synthesis of functionalized cyclopropanes |

Advanced Spectroscopic Characterization in Cis Dichloro 2 Butene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of cis-1,4-dichloro-2-butene (B23561), enabling clear differentiation from its trans isomer and validation of its purity.

Proton NMR (¹H NMR) for Isomer Differentiation and Coupling Constants

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful method for distinguishing between the cis and trans isomers of 1,4-dichloro-2-butene. magritek.comvaia.com The key differentiators are the chemical shifts (δ) and the spin-spin coupling constants (J-values) of the protons.

In cis-1,4-dichloro-2-butene, the molecule possesses a plane of symmetry, which renders the two olefinic protons (=CH) chemically equivalent, as are the four methylene (B1212753) protons (-CH₂Cl). This results in a relatively simple spectrum with two primary signals.

Olefinic Protons (=CH): These protons appear as a triplet downfield, typically in the range of δ 5.8-6.0 ppm. The downfield shift is due to the deshielding effect of the double bond.

Methylene Protons (-CH₂Cl): These protons appear as a doublet more upfield, generally around δ 4.1-4.2 ppm.

The coupling constant between the cis-olefinic protons is a critical identifier. This value differs significantly from the coupling constant observed for trans isomers, which typically exhibit larger J-values. The ability to distinguish isomers is a fundamental application of NMR. cymitquimica.commsu.edu

Table 1: Predicted ¹H NMR Data for cis-1,4-dichloro-2-butene This interactive table summarizes the expected proton NMR spectral data.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Methylene (-CH₂Cl) | ~4.15 | Doublet (d) |

Carbon-13 NMR (¹³C NMR) for Chlorine-Induced Deshielding Effects

Carbon-13 NMR (¹³C NMR) provides further structural confirmation by revealing the number of non-equivalent carbon environments. For the symmetric cis-1,4-dichloro-2-butene, two distinct signals are expected in the spectrum.

The chemical shifts in ¹³C NMR are heavily influenced by the electronegativity of adjacent atoms. weebly.comchemguide.co.uk The presence of chlorine, an electronegative atom, causes a significant "deshielding" effect on the carbon atoms it is attached to. libretexts.orglibretexts.org This deshielding shifts the signal to a higher chemical shift value (downfield).

Methylene Carbons (-CH₂Cl): These carbons are directly bonded to chlorine and are therefore deshielded. Their signal typically appears in the range of δ 40-50 ppm.

Olefinic Carbons (=CH): These carbons are part of the double bond and resonate at a much further downfield position, typically around δ 128-130 ppm. savemyexams.com

The clear separation and distinct positions of these two signals in the ¹³C NMR spectrum are consistent with the proposed cis-isomer structure.

Table 2: Predicted ¹³C NMR Data for cis-1,4-dichloro-2-butene This interactive table summarizes the expected Carbon-13 NMR spectral data.

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methylene (-CH₂Cl) | ~45 |

Applications in Reaction Monitoring and Purity Validation

NMR spectroscopy is invaluable for practical applications in the synthesis and quality control of cis-1,4-dichloro-2-butene. During its synthesis, such as the chlorination of 1,3-butadiene (B125203), NMR can be used to monitor the reaction's progress by observing the disappearance of reactant signals and the emergence of product signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For cis-1,4-dichloro-2-butene, the IR spectrum confirms the presence of its key structural features. vwr.comthermofisher.comfishersci.fi

The main absorption bands observed in the IR spectrum of cis-1,4-dichloro-2-butene are:

C-H stretch (sp²): A peak around 3030 cm⁻¹ corresponding to the stretching of the C-H bonds on the double bond.

C-H stretch (sp³): Peaks in the 2950-2980 cm⁻¹ region from the methylene (-CH₂) group C-H bonds.

C=C stretch: An absorption around 1645 cm⁻¹ is characteristic of the carbon-carbon double bond in a cis configuration.

C-Cl stretch: A strong absorption in the fingerprint region, typically around 650-750 cm⁻¹, which confirms the presence of chloroalkane groups.

Table 3: Characteristic IR Absorption Bands for cis-1,4-dichloro-2-butene This interactive table outlines the principal infrared absorption frequencies.

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

|---|---|

| =C-H (stretch) | ~3030 |

| -C-H (stretch) | ~2960 |

| C=C (stretch) | ~1645 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and can provide structural information through the analysis of fragmentation patterns. epa.gov

For cis-1,4-dichloro-2-butene (C₄H₆Cl₂), the calculated molecular weight is approximately 125 g/mol . cymitquimica.com The mass spectrum will exhibit a molecular ion (M⁺) peak cluster that is characteristic of a molecule containing two chlorine atoms. Due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl, this cluster appears at m/z values of 124, 126, and 128 with an approximate intensity ratio of 9:6:1, confirming the presence of two chlorine atoms.

Common fragmentation pathways include the loss of a chlorine atom, leading to a prominent fragment ion peak at m/z 89 ([M-Cl]⁺, corresponding to the C₄H₆Cl⁺ fragment). While MS is excellent for confirming the molecular formula, it generally cannot distinguish between cis and trans isomers, as they possess the same mass and tend to produce very similar fragmentation patterns. epa.gov

X-ray Diffraction (XRD) for Isomer Distinction

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, and thus for distinguishing between geometric isomers like cis- and trans-1,4-dichloro-2-butene (B41546). cymitquimica.com This technique works by scattering a beam of X-rays off the ordered array of atoms in a crystal.

The resulting diffraction pattern is unique to the crystal's structure. By analyzing this pattern, researchers can construct an electron density map and determine the precise coordinates of each atom in the molecule. This provides unambiguous evidence of the stereochemistry, including bond lengths, bond angles, and the spatial relationship of the substituents around the double bond. For cis-1,4-dichloro-2-butene, an XRD analysis would definitively show both chloromethyl groups on the same side of the carbon-carbon double bond, confirming its cis configuration. The technique has been used to determine the structure of derivatives made from cis-1,4-dichloro-2-butene and related complexes. cdnsciencepub.comresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| cis-1,4-dichloro-2-butene |

| trans-1,4-dichloro-2-butene |

| 1,3-butadiene |

| Tetramethylsilane (TMS) |

Theoretical and Computational Chemistry Studies of Cis Dichloro 2 Butene

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and predict various properties of cis-dichloro-2-butene. These calculations are based on solving the Schrödinger equation, with different methods offering varying levels of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used computational method for studying the physical and chemical properties of molecules. researchgate.net It has been applied to investigate the electronic structure and reactivity of this compound. DFT calculations can model reaction pathways and compare theoretical activation energies with experimental data. Hybrid functionals like B3LYP, often with dispersion corrections, are used to improve accuracy, and results may be validated by cross-referencing with different software suites.

DFT studies can elucidate the distribution of electron density and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial for understanding the molecule's reactivity towards nucleophiles and electrophiles. For instance, the analysis of frontier molecular orbitals can indicate the most likely sites for chemical attack. grafiati.com

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

| HOMO-LUMO Gap | Varies with functional | Indicates chemical reactivity and electronic stability. |

| Electron Density | Higher around Cl atoms and C=C bond | Predicts sites for electrophilic and nucleophilic attack. |

| Mulliken Charges | Calculated for each atom | Provides insight into the charge distribution within the molecule. |

Note: Specific values are dependent on the chosen DFT functional and basis set.

For more accurate energy and property predictions, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are utilized. stackexchange.comnumberanalytics.com These methods provide a more rigorous treatment of electron correlation compared to standard DFT functionals. numberanalytics.com While computationally more demanding, they serve as a benchmark for less expensive methods. nih.gov

CCSD(T) is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. stackexchange.comnumberanalytics.com Studies have shown that MP2 can also provide reliable results for conformational energies, sometimes outperforming certain DFT functionals. nih.gov For this compound, these high-level methods can be used to obtain precise geometric parameters, vibrational frequencies, and relative energies of isomers.

Computational methods are valuable for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict its ¹H and ¹³C NMR spectra.

DFT methods, particularly with the B3LYP functional and appropriate basis sets like 6-311+G(2d,p), have been shown to reliably predict chemical shifts for chloro-alkenes. researchgate.net After linear regression analysis to correct for systematic errors, the mean absolute error for ¹³C and ¹H chemical shifts can be significantly reduced. researchgate.net Such predictions are instrumental in assigning experimental spectra and can help in the structural elucidation of reaction products involving the this compound moiety.

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Related Chloroalkene

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) - B3LYP/6-311+G(2d,p) |

| Olefinic H | 5.933 | Varies (typically requires scaling) |

| Allylic H | 4.069 | Varies (typically requires scaling) |

Data adapted for a similar structural motif from experimental data for the trans isomer. chemicalbook.com Calculated values are highly dependent on the computational method and require scaling for direct comparison.

Analysis of Transition States and Reaction Energetics

Understanding the chemical transformations of this compound requires the study of its reaction mechanisms, including the identification of transition states and the calculation of associated energy barriers.

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. umn.edu For a chemical reaction, the PES maps the energy landscape connecting reactants, transition states, intermediates, and products. umn.edu

For reactions involving this compound, such as isomerization or substitution, computational methods can be used to map out the relevant regions of the PES. This mapping helps to identify the minimum energy pathways for a reaction to occur. For instance, the isomerization from the cis to the trans isomer involves rotation around the carbon-carbon double bond, and the PES would show the energy barrier associated with this process. digipac.ca A study on the reaction of triplet oxygen atoms with cis-2-butene (B86535) utilized the CBS-QB3 level of theory to investigate the complex triplet potential energy surface, exploring various isomerization and dissociation pathways. tru.ca

From the PES, crucial thermodynamic and kinetic parameters for a reaction can be determined. The activation energy (Ea) corresponds to the energy difference between the reactants and the transition state and is a key factor in determining the reaction rate. chemodex.comcymitquimica.com

Computational studies on the reactions of this compound can provide values for activation energies, as well as reaction enthalpies (ΔH) and entropies (ΔS). For example, in the context of HCl elimination reactions, DFT calculations can reveal the energy barriers for different mechanistic pathways. Similarly, the relative stability of cis and trans isomers is determined by their difference in enthalpy of formation. tru.ca The cis-isomer of 1,4-dichloro-2-butene is reported to have lower activation energies than the trans-isomer, making it thermodynamically more stable. chemodex.comcymitquimica.com

Table 3: Theoretical Energetic Data for a Hypothetical Isomerization Reaction of a Dichlorobutene (B78561) Isomer

| Parameter | Calculated Value (Method dependent) | Significance |

| Activation Energy (Ea) | e.g., ~170 kJ/mol for C=C rotation | Determines the kinetic feasibility of the reaction. rsc.org |

| Enthalpy of Reaction (ΔH) | Negative for exothermic, Positive for endothermic | Indicates whether the reaction releases or absorbs heat. |

| Entropy of Reaction (ΔS) | Change in disorder | Contributes to the overall Gibbs free energy change. |

Note: The values presented are illustrative and depend on the specific reaction and computational methodology.

Molecular Dynamics (MD) Simulations

Studies of Selective Molecular Interactions

In a simulated environment containing multiple molecules of this compound or a mixture with other molecules, MD can elucidate selective molecular interactions. Due to the presence of electronegative chlorine atoms, this compound possesses a significant dipole moment, with the negative pole oriented towards the chlorine atoms. doubtnut.com This polarity would be a dominant factor in its intermolecular interactions.

MD simulations would reveal how these molecules orient themselves with respect to one another to achieve the most stable energetic arrangement. The primary interactions would be dipole-dipole forces and weaker van der Waals forces. Studies on the closely related cis- and trans-2-butene have shown that interactions in cis-2-butene dimers are stronger than in trans-2-butene dimers, a trend that would likely be amplified in the dichlorinated analogue due to the increased polarity. researchgate.net

Intermolecular Interactions and Non-Covalent Bonding Analysis

To gain a more detailed and quantitative understanding of the forces at play, more advanced computational techniques beyond classical MD are employed. These quantum mechanical methods can dissect the nature of intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory for Stability and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. imperial.ac.uk The energies and shapes of these orbitals are critical in understanding how this compound will interact with other chemical species.

For this compound, the HOMO would likely be a π-orbital associated with the C=C double bond, indicating that it can act as an electron donor in reactions. The LUMO, conversely, would likely be a σ*-antibonding orbital associated with the C-Cl bonds, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability. While specific energy values for cis-2,3-dichloro-2-butene are not widely published, educational examples for the parent molecule, cis-2-butene, often involve drawing these orbitals to predict cycloaddition reactions. chegg.com

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis of this compound

| Orbital | Predominant Character | Predicted Energy (Arbitrary Units) | Implication for Reactivity |

| HOMO | π (C=C) | -9.5 eV | Site for electrophilic attack |

| LUMO | σ* (C-Cl) | +1.2 eV | Site for nucleophilic attack |

| HOMO-LUMO Gap | - | 10.7 eV | Indicates moderate kinetic stability |

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a computational method that breaks down the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This provides a detailed picture of the nature of the chemical bond or intermolecular interaction.

An EDA study of a this compound dimer would quantify the contributions of these different forces. It is expected that the electrostatic component would be significant due to the molecule's polarity. The dispersion forces, arising from instantaneous fluctuations in electron density, would also play a crucial role in holding the molecules together.

Studies on similar molecules, like 1,2-dihaloethylenes and 2-butene, have utilized methods like Mayer's energy decomposition to understand the relative stability of cis and trans isomers. researchgate.net These studies have shown that for dihaloethylenes, the interaction of the halogen substituents with the carbon atoms provides a significant stabilizing effect for the cis isomer. researchgate.net A similar analysis for this compound would provide quantitative insights into its stability and the nature of its intramolecular and intermolecular interactions.

Table 2: Illustrative Energy Decomposition Analysis of a this compound Dimer

| Energy Component | Description | Estimated Contribution (kcal/mol) |

| Electrostatic | Attraction/repulsion between static charge distributions | -3.5 |

| Exchange-Repulsion | Pauli repulsion from overlapping electron clouds | +5.0 |

| Polarization | Distortion of electron clouds leading to attraction | -1.5 |

| Dispersion | Attraction from correlated electron fluctuations | -2.0 |

| Total Interaction Energy | Sum of all components | -2.0 |

Note: The values in this table are illustrative, based on general principles and findings for similar molecules, and are not from a specific published study on this compound. They serve to demonstrate the type of data obtained from an EDA.

Catalytic Applications and Role As a Synthetic Intermediate in Advanced Chemistry

Precursor for Complex Organic Synthesis

The unique structure of cis-dichloro-2-butene makes it a valuable precursor for synthesizing more complex molecules, including important diols, solvents, and dinitriles used in the polymer industry.

This compound is an intermediate for the production of both butane-1,4-diol (BDO) and tetrahydrofuran (B95107) (THF). nih.govnih.gov The primary route involves a multi-step process that begins with the hydrolysis of 1,4-dichloro-2-butene.

The synthesis pathway proceeds as follows:

Hydrolysis: 1,4-Dichloro-2-butene is first hydrolyzed to produce 1,4-butenediol. To prevent unwanted polycondensation reactions that lower selectivity, this hydrolysis is often carried out in the presence of a salt like sodium formate (B1220265) at elevated temperatures (e.g., 110°C), followed by neutralization. juniperpublishers.comjuniperpublishers.com This method can achieve conversions of nearly 100% with approximately 90% selectivity for 1,4-butenediol. juniperpublishers.comjuniperpublishers.com

Hydrogenation: The resulting aqueous solution of 1,4-butenediol is then hydrogenated to yield butane-1,4-diol. This step is typically performed using a nickel-based catalyst (such as Ni/Al) under high pressure and temperature. juniperpublishers.comjuniperpublishers.comysu.am

Dehydration: Finally, butane-1,4-diol is dehydrated to produce tetrahydrofuran, a widely used industrial solvent. juniperpublishers.comjuniperpublishers.com

An alternative patented process describes the direct conversion of cis-1,4-dichloro-2-butene (B23561) to 2,5-dihydrofuran (B41785), a direct precursor to THF. google.com This is achieved by reacting the dichlorobutene (B78561) with water in the presence of a strong acid catalyst, such as sulfuric or phosphoric acid. The resulting 2,5-dihydrofuran is then hydrogenated to yield tetrahydrofuran. google.com

Table 1: Synthesis Pathway from 1,4-Dichloro-2-butene to BDO and THF

| Step | Reactant(s) | Product(s) | Catalyst/Reagents | Typical Conditions |

| 1. Hydrolysis | 1,4-Dichloro-2-butene | 1,4-Butenediol | Sodium Formate, NaOH | 110°C juniperpublishers.comjuniperpublishers.com |

| 2. Hydrogenation | 1,4-Butenediol | Butane-1,4-diol (BDO) | Ni/Al Catalyst | 100°C, 270 bar juniperpublishers.comjuniperpublishers.com |

| 3. Dehydration | Butane-1,4-diol (BDO) | Tetrahydrofuran (THF) | Acid Catalyst | N/A |

This compound is a documented intermediate for producing adiponitrile, a crucial component in the manufacture of nylon. chemodex.comadipogen.commarketpublishers.com While some general sources also link it to acrylonitrile (B1666552) synthesis, adipogen.comcymitquimica.com the well-established industrial pathway involves the production of adiponitrile.

An early industrial method for synthesizing adiponitrile, sometimes called the "two-step method," starts with butadiene. marketpublishers.comwikipedia.orge3s-conferences.org

Chlorination of Butadiene: First, 1,3-butadiene (B125203) undergoes chlorination to produce a mixture of dichlorobutene isomers, including 1,4-dichloro-2-butene. e3s-conferences.org

Cyanation: The 1,4-dichloro-2-butene is then reacted with sodium cyanide. juniperpublishers.comwikipedia.org This nucleophilic substitution reaction, often catalyzed by cuprous chloride at around 80°C, replaces the chlorine atoms with cyanide groups to yield 1,4-dicyano-2-butene (B72079). juniperpublishers.com

Hydrogenation: In the final step, the 1,4-dicyano-2-butene is hydrogenated, typically using a catalyst like Raney Nickel, to produce adiponitrile. wikipedia.orge3s-conferences.org

This entire process converts butadiene into adiponitrile, with 1,4-dichloro-2-butene serving as a key intermediate. juniperpublishers.comwikipedia.org Adiponitrile is almost entirely used for hydrogenation to hexamethylenediamine, a monomer for nylon 6,6 production. wikipedia.org

The reactivity of cis-1,4-dichloro-2-butene makes it a useful starting material for constructing various functionalized cyclic molecules. Its ability to undergo reactions at both chlorinated positions allows for the formation of ring structures.

Notable examples include:

Cyclopentenones: It has been used in the preparation of functionalized 3,5-disubstituted cyclopent-2-enones. chemicalbook.comlookchem.comsigmaaldrich.com

Cyclopropanes: In a documented synthesis, a mixture of cis- and trans-1,4-dichloro-2-butene (B41546) reacts with diethyl sodio malonate. This reaction leads to the formation of 1,1-bis-ethoxycarbonyl-2-vinylcyclopropane.

Cyclopentenes: The mechanism for the condensation of sulfone-activated methylene (B1212753) compounds with cis-1,4-dichloro-2-butene to create cyclopentene (B43876) derivatives has been investigated. sigmaaldrich.com Furthermore, a simple and efficient procedure for synthesizing 3-cyclopentene-1-carboxylic acid uses cis-1,4-dichloro-2-butene as a key reagent in a reaction with dimethyl malonate and lithium hydride. orgsyn.org

Role in Polymer Science

In addition to being a precursor for monomers like adiponitrile, this compound plays a direct and indirect role in polymer science, both as a component in polymerization reactions and as an intermediate for other important monomers.

While not a common monomer on its own, cis-1,4-dichloro-2-butene serves as a precursor to specialized monomers used in polymerization. For instance, it can be converted into organosilicon monomers for sol-gel polymerization. In one study, the Z (cis) isomer of 1,4-dichloro-2-butene was used to prepare cis-bis-(triethoxysilyl)-2-butene. osti.gov This silylated monomer was then subjected to polymerization under various catalytic conditions to form bridged polysilsesquioxanes, a type of hybrid organic-inorganic polymer. osti.gov

Additionally, 1,4-dichloro-2-butene can be a starting point for other polymerizable compounds. Chlorination of trans-1,4-dichloro-2-butene yields meso-1,2,3,4-tetrachlorobutane, which can be dehydrochlorinated to produce 2,3-dichloro-1,3-butadiene, a monomer that can undergo polymerization. google.com

One of the most significant industrial applications of 1,4-dichloro-2-butene (as a mixture of cis and trans isomers) is as an intermediate in the manufacture of chloroprene (B89495) (2-chloro-1,3-butadiene). nih.govwikipedia.org Chloroprene is the monomer used to produce neoprene, a synthetic rubber valued for its chemical and thermal stability. juniperpublishers.com

The industrial process starting from butadiene involves several key steps:

Chlorination: Butadiene is chlorinated in the gas phase at high temperatures, which produces a mixture of dichlorobutene isomers, primarily 3,4-dichloro-1-butene (B1205564) and the cis and trans isomers of 1,4-dichloro-2-butene. juniperpublishers.comgoogle.com

Isomerization: The 1,4-dichloro-2-butene isomers are not the direct precursors to chloroprene. The mixture is heated in the presence of a catalyst (such as copper(I) chloride) to isomerize the 1,4-adducts into the desired 3,4-dichloro-1-butene. juniperpublishers.comwikipedia.org

Dehydrochlorination: The purified 3,4-dichloro-1-butene is then treated with a dilute alkali solution, such as sodium hydroxide (B78521), to eliminate a molecule of hydrogen chloride. This dehydrochlorination step yields crude chloroprene. juniperpublishers.comwikipedia.orggoogle.com

Table 2: Industrial Production of Chloroprene via Dichlorobutene Intermediate

| Step | Description | Key Intermediate(s) |

| 1. Chlorination | Vapor-phase chlorination of butadiene. | Mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (cis and trans). juniperpublishers.com |

| 2. Isomerization | Catalytic conversion of 1,4-isomers to the 3,4-isomer. | 3,4-dichloro-1-butene. wikipedia.org |

| 3. Dehydrochlorination | Elimination of HCl with a base. | Chloroprene. juniperpublishers.com |

Applications in Controlled Polymerization (e.g., ATRP)

This compound serves as a crucial component in the synthesis of advanced polymer architectures through controlled polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP is a robust method for creating polymers with predetermined molecular weights, low dispersity, and complex structures such as block copolymers. acs.orgresearchgate.net The utility of this compound in this context stems from its ability to act as a chain transfer agent (CTA) or to be incorporated into initiators for the polymerization process. cmu.educaltech.edu

In one notable application, this compound is used in the ring-opening metathesis polymerization (ROMP) of cyclic olefins like 1,5-cyclooctadiene (B75094) (COD) to produce telechelic polymers. These polymers, which have functional groups at both ends, are then utilized as macroinitiators for subsequent ATRP. cmu.educaltech.edu For instance, the ROMP of COD in the presence of this compound as a CTA yields polybutadiene (B167195) with allyl chloride end groups. cmu.educaltech.edu These terminal allyl chloride functionalities are effective initiation sites for the ATRP of other monomers, such as styrene (B11656) or methyl methacrylate, leading to the formation of ABA triblock copolymers. cmu.edu This tandem ROMP-ATRP approach allows for the synthesis of well-defined block copolymers with a 100% 1,4-polybutadiene microstructure, which is advantageous for creating thermoplastic elastomers. cmu.edu

The process can be summarized in the following steps:

ROMP: A cyclic olefin (e.g., 1,5-cyclooctadiene) is polymerized using a ruthenium catalyst in the presence of this compound, which acts as a chain transfer agent.

Formation of Macroinitiator: This results in a polymer (e.g., polybutadiene) with reactive allyl chloride groups at both ends.

ATRP: The telechelic polymer is then used as a difunctional macroinitiator to initiate the ATRP of a second monomer (e.g., styrene), growing polymer chains from both ends of the initial polymer.

Formation of Triblock Copolymer: The final product is an ABA triblock copolymer, where 'A' is the polymer from the ATRP step and 'B' is the initial polymer from the ROMP step.

This method provides excellent control over the final polymer architecture and properties. researchgate.netcmu.edu

Applications in Olefin Metathesis

Olefin metathesis is a powerful and versatile reaction in organic synthesis that enables the construction of new carbon-carbon double bonds. beilstein-journals.org this compound is a valuable substrate in these transformations, particularly in cross-metathesis reactions.

Cross-metathesis (CM) involves the reaction between two different olefins to form new olefinic products. This compound has been successfully employed in CM reactions with various partners, including biorenewable compounds like eugenol (B1671780) acetate (B1210297). mdpi.comresearchgate.net The reaction between eugenol acetate and this compound yields an allylic chloride derivative, which is a useful intermediate for the synthesis of other chemicals and polymers. mdpi.com

To optimize the yield of the desired cross-metathesis product and minimize the formation of self-metathesis byproducts, the reaction is typically carried out with an excess of this compound. mdpi.com These reactions are generally performed in a suitable solvent like dichloromethane (B109758) at elevated temperatures. mdpi.com

The success of olefin metathesis reactions, including those involving this compound, is highly dependent on the choice of catalyst. Ruthenium-based catalysts bearing N-heterocyclic carbene (NHC) ligands have proven to be particularly effective due to their high activity, stability, and tolerance to a wide range of functional groups. beilstein-journals.orgmdpi.com

Research has shown that the structure of the NHC ligand can significantly influence the catalyst's performance in the cross-metathesis of eugenol acetate with this compound. mdpi.com For instance, Hoveyda-Grubbs type catalysts with NHC ligands containing N-alkyl substituents have demonstrated higher activity and selectivity compared to the standard, commercially available second-generation Hoveyda-Grubbs catalyst. mdpi.comdntb.gov.ua The introduction of alkyl groups on the nitrogen atoms of the NHC ligand has been found to be beneficial for the catalytic performance in these specific CM reactions. mdpi.com

The table below summarizes the catalytic performance of various ruthenium catalysts in the cross-metathesis of eugenol acetate with this compound.

| Catalyst | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|

| Ru1 | 95 | >99 | mdpi.com |

| Ru2 | 98 | >99 | mdpi.com |

| Ru3 | 85 | >99 | mdpi.com |

| Ru4 | 70 | >99 | mdpi.com |

| HGII | 65 | >99 | mdpi.com |

The data clearly indicates that the modified ruthenium catalysts (Ru1-Ru4) exhibit superior conversion rates compared to the commercially available Hoveyda-Grubbs second-generation catalyst (HGII), while maintaining excellent selectivity for the desired cross-metathesis product. mdpi.com This highlights the importance of catalyst design in optimizing synthetic routes involving this compound.

Environmental Transformation Pathways of Cis Dichloro 2 Butene

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds by non-biological processes. For cis-dichloro-2-butene, key abiotic pathways include hydrolysis, atmospheric oxidation, and reactions with minerals.

In aqueous environments, this compound undergoes hydrolysis, a chemical reaction in which a water molecule cleaves one or more bonds. Experimental data for 1,4-dichloro-2-butene, which includes the cis isomer, show a neutral hydrolysis rate constant of 0.009 to 0.0091 per hour at 25°C. echemi.com This corresponds to a hydrolysis half-life of 3.2 days under neutral conditions, indicating that hydrolysis can be a significant degradation pathway in water and moist soils. echemi.comnih.govoecd.org The hydrolysis of 1,4-dichloro-2-butene in water leads to the formation of organic products such as 2,5-dihydrofuran (B41785) and hydrochloric acid. oecd.org

Table 1: Hydrolysis Data for 1,4-Dichloro-2-butene (cis- and trans-isomers)

| Parameter | Value | Temperature | Conditions | Source |

| Neutral Hydrolysis Rate Constant | 0.009 - 0.0091 hr⁻¹ | 25 °C | Neutral | echemi.com |

| Hydrolysis Half-Life | 3.2 days | 25 °C | Neutral | echemi.comnih.govoecd.org |

Once volatilized into the atmosphere, this compound is subject to degradation by reaction with photochemically-produced oxidants. nih.gov The primary agents of this oxidative degradation are hydroxyl radicals (•OH) and ozone (O₃). echemi.comnih.gov

The estimated rate constant for the vapor-phase reaction of cis-1,4-dichloro-2-butene (B23561) with hydroxyl radicals is 3.3 x 10⁻¹¹ cm³/molecule-sec at 25°C. echemi.comnih.gov This reaction rate corresponds to an atmospheric half-life of approximately 12 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. echemi.comnih.gov

Reaction with ozone is a slower degradation process. The estimated rate constant for the reaction of the cis isomer with ozone is 7.1 x 10⁻¹⁹ cm³/molecule-sec at 25°C. echemi.comnih.gov This results in a calculated atmospheric half-life of about 16 days, assuming an atmospheric ozone concentration of 7 x 10¹¹ molecules per cm³. echemi.com

Table 2: Atmospheric Oxidative Degradation of cis-1,4-Dichloro-2-butene

| Oxidant | Rate Constant (at 25°C) | Estimated Atmospheric Half-Life | Source |

| Hydroxyl Radicals (•OH) | 3.3 x 10⁻¹¹ cm³/molecule-sec | ~12 hours | echemi.comnih.gov |

| Ozone (O₃) | 7.1 x 10⁻¹⁹ cm³/molecule-sec | ~16 days | echemi.comnih.gov |

Reductive dehalogenation is a significant degradation pathway for many chlorinated aliphatic hydrocarbons in anaerobic environments. This process can be mediated by zero-valent metals or reactive iron minerals. Reductive elimination involves the removal of two halogen atoms from adjacent carbon atoms, leading to the formation of a double or triple bond. acs.org While direct studies on this compound are limited, the behavior of analogous compounds like cis-dichloroethylene (cis-DCE) provides insight. The reductive dechlorination of cis-DCE by reactive iron species, such as those formed under iron-reducing conditions, has been observed. researchgate.net For a reductive elimination reaction to occur, the two groups being eliminated, in this case, the chlorine atoms, must be in a cis orientation relative to each other on the metal's coordination sphere. ilpi.comlibretexts.org Given that zero-valent iron (Fe(0)) can dehalogenate compounds like cis-DCE to form products such as acetylene (B1199291) and ethylene, it is plausible that this compound could undergo a similar reductive elimination pathway in the presence of reactive iron minerals. acs.org

Biotic Degradation Mechanisms (e.g., Hydrogenolysis Pathways)

Biotic degradation involves the breakdown of compounds by microorganisms. For cis-1,4-dichloro-2-butene, the role of biodegradation appears to be less significant compared to abiotic processes under certain conditions. Soil degradation studies using both sterile and non-sterile sandy loam and silt loam soils showed degradation half-lives of 1.8 to 2.5 days. nih.gov The degradation rates were not significantly faster in the non-sterile soils, suggesting that abiotic processes like hydrolysis or evaporative loss were the dominant removal mechanisms in these experiments. nih.govnih.gov

However, other biotic pathways, such as hydrogenolysis, could contribute to its degradation. Hydrogenolysis is a type of reduction where a chemical bond is cleaved by reaction with hydrogen. In the context of chlorinated solvents, it typically involves the replacement of a chlorine atom with a hydrogen atom. acs.org The degradation of other chlorinated butenes and butadienes has been shown to occur via catalytic hydrogenation, which could be analogous to microbial hydrogenolysis pathways. scispace.com

Analysis of Degradation Products and Their Formation Pathways

The transformation of this compound results in a variety of degradation products, depending on the specific pathway.

From Hydrolysis: The hydrolysis of 1,4-dichloro-2-butene in water is known to produce 2,5-dihydrofuran and hydrochloric acid . oecd.org

From Reductive Elimination: By analogy with cis-DCE, reductive elimination of this compound by zero-valent iron would be expected to yield butyne, which could be further reduced to butene and butane (B89635) isomers. The reaction of cis-DCE with Fe(0) primarily yields acetylene and ethylene . acs.org

Other Transformation Products: In synthetic chemistry contexts, which can sometimes mimic environmental reactions, cis-1,4-dichloro-2-butene has been shown to undergo reactions that yield other compounds. For example, its reaction with sodium amide produces trans-1-chloro-1,3-butadiene . sigmaaldrich.com It can also undergo ring-opening reactions to form vinyl chloride and 1,4-dichlorobutane . chemodex.comadipogen.com

Q & A

Q. Q. What experimental controls are critical for studying the environmental degradation of cis-Dichloro-2-butene?

- Methodological Answer : Include abiotic controls (dark vs. UV light exposure) and biotic controls (sterilized vs. microbial-inoculated samples). Quantify degradation products via GC-MS and monitor chloride release via ion chromatography. Use isotopically labeled compounds (¹³C, ³⁶Cl) to trace pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.